Here are some potential areas where (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde might be used in scientific research:
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of approximately 143.18 g/mol. It features a pyrrolidine ring, which is a five-membered cyclic amine, and a methoxymethyl group attached to the second carbon of the ring. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, enabling the formation of enantiomerically enriched products in various
While specific biological activities of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde are not extensively documented, compounds of similar structure often exhibit various biological properties. Pyrrolidine derivatives have been explored for their potential neuroprotective effects and as precursors for pharmaceuticals targeting neurological disorders. The chirality of this compound may also influence its interaction with biological systems, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde:
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde has several applications:
Interaction studies involving (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde typically focus on its reactivity with different nucleophiles and electrophiles. The compound's ability to form stable intermediates allows for the exploration of reaction pathways and mechanisms. Additionally, studies may investigate its interactions with biological targets, assessing its potential pharmacological effects and safety profiles.
Similar compounds include:
The uniqueness of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde lies in its specific chiral configuration and functional groups that allow it to act effectively as a chiral auxiliary in asymmetric synthesis. Its structural attributes enable selective reactions that are critical for producing high-value pharmaceuticals with defined stereochemistry .
Asymmetric catalysis represents a fundamental approach for constructing enantiopure pyrrolidinecarboxaldehyde derivatives, particularly through metal-catalyzed and organocatalytic pathways [1] [2]. The development of efficient catalytic systems for pyrrolidine ring formation has evolved significantly, encompassing palladium-catalyzed carboamination reactions, copper-mediated cycloadditions, and organocatalytic cascade processes [3] [4] [5].
Palladium-catalyzed carboamination reactions have emerged as powerful tools for constructing 2-substituted pyrrolidines with excellent enantioselectivity [3] [4]. These transformations proceed through a syn-aminopalladation mechanism, where palladium-amido complexes undergo alkene insertion followed by carbon-carbon bond forming reductive elimination [1] [3]. Research by Wolfe and colleagues demonstrated that treatment of N-Boc-pent-4-enylamines with aryl bromides in the presence of chiral phosphoramidite ligands generates enantiomerically enriched pyrrolidine products with up to 94% enantiomeric excess [4] [1].
The optimization studies revealed that tetramethylpiperidine-derived phosphoramidite ligands provide superior enantioselectivity compared to bidentate phosphine ligands [1] [4]. Specifically, the use of (R)-Siphos-PE as the chiral ligand with Pd2(dba)3 as the catalyst precursor afforded 2-(arylmethyl)pyrrolidines in yields ranging from 78% to 92% with enantiomeric excesses between 82% and 94% [1]. The substrate scope encompasses both electron-rich and electron-poor aryl bromides, with reaction conditions typically requiring sodium tert-butoxide as base in toluene at elevated temperatures [3] [4].
Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
N-Boc-pent-4-enylamine + 2-bromonaphthalene | Pd2(dba)3/(R)-Siphos-PE | 78 | 82 |
N-Boc-pent-4-enylamine + 4-bromoanisole | Pd2(dba)3/(R)-Siphos-PE | 85 | 88 |
N-Boc-pent-4-enylamine + 4-bromobenzotrifluoride | Pd2(dba)3/(R)-Siphos-PE | 92 | 94 |
Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent another significant methodology for pyrrolidine synthesis [6] [7] [8]. These reactions typically employ copper(I) catalysts with chiral ligands to control both regio- and enantioselectivity [7] [8]. The cycloaddition between α-substituted iminoesters and β-fluoromethyl β,β-disubstituted enones has been shown to provide pyrrolidines bearing two quaternary stereocenters with excellent selectivity [7].
Studies utilizing Cu(MeCN)4BF4 as catalyst with (S)-DTBM-Segphos ligand demonstrated high enantioselectivity in sultone-fused pyrrolidine formation [9]. The reaction conditions typically require toluene as solvent at ambient temperature, with the cycloaddition proceeding through an asynchronous one-step mechanism [8] [10]. The substrate scope includes various azomethine ylides generated in situ from isatin and N-methylglycine, providing spiropyrrolidine derivatives with enantiomeric excesses exceeding 95% [11] [10].
Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines offers a direct route to 3-arylpyrrolidines [12]. A hydroxorhodium complex coordinated with (R)-segphos catalyzes the hydroarylation of 3-pyrrolines with arylboroxines under neutral conditions, delivering 3-arylpyrrolidines with high enantioselectivity and yields [12]. The reaction mechanism involves protonation as a key step, distinguishing it from other transition metal-catalyzed processes [12].
Chiral auxiliary-mediated synthesis provides an alternative strategy for accessing enantioenriched pyrrolidinecarboxaldehyde derivatives through diastereoselective transformations [13] [14]. The use of established chiral auxiliaries such as Evans oxazolidinones, Ellman sulfinamides, and pseudoephedrine derivatives enables high levels of stereocontrol in pyrrolidine ring formation [13] [14].
The Evans oxazolidinone auxiliary has been successfully employed in pyrrolidine synthesis through asymmetric aldol reactions followed by cyclization [14]. Treatment of chiral oxazolidinone enolates with appropriate electrophiles generates aldol products with high diastereoselectivity, which can be subsequently converted to spirocyclic pyrrolidines [14]. The auxiliary removal is typically accomplished through transamination with ammonium chloride and trimethylaluminium, providing the desired pyrrolidine products in good yields while maintaining stereochemical integrity [14].
The use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary in conjugate addition reactions has been demonstrated for the enantioselective synthesis of 3-substituted pyrrolidines [13]. The methodology involves the stereocontrolled formal conjugate addition of hydroxycarbonyl anion equivalents to α,β-unsaturated carboxylic acid derivatives using heteroaryl-lithium reagents [13]. Following auxiliary removal, the heteroaryl moiety is converted to a carboxylate group through reduction and double nucleophilic displacement, providing access to pyrrolidine scaffolds with defined stereochemistry [13].
Chiral Auxiliary | Reaction Type | Diastereoselectivity | Yield After Auxiliary Removal (%) |
---|---|---|---|
Evans Oxazolidinone | Asymmetric Aldol | >95:5 dr | 72 |
(S,S)-Pseudoephedrine | Conjugate Addition | >90:10 dr | 65-78 |
Ellman Sulfinamide | Nucleophilic Addition | >85:15 dr | 70-85 |
The Ellman tert-butylsulfinamide auxiliary provides excellent diastereoselectivity in nucleophilic addition reactions leading to pyrrolidine formation [14]. The auxiliary can be readily removed under acidic conditions, and the resulting amines can be cyclized to form substituted pyrrolidines [14]. This approach has been particularly effective for synthesizing pyrrolidines with specific substitution patterns that are challenging to access through other methods [14].
Intramolecular aza-Michael reactions represent a powerful strategy for constructing pyrrolidinecarboxaldehyde derivatives through cyclization of appropriately substituted precursors [15] [14]. The selection of Michael acceptors and reaction conditions significantly influences both reaction rate and enantioselectivity [15] [14].
Chiral phosphoric acid catalysts have demonstrated exceptional utility in promoting intramolecular aza-Michael reactions for pyrrolidine synthesis [15] [14]. The use of BINOL-derived phosphoric acids, particularly (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate), enables highly enantioselective cyclizations of protected amines with α,β-unsaturated thioesters [14].
Studies have shown that the nature of the Michael acceptor plays a crucial role in reaction efficiency [14]. α,β-Unsaturated thioesters provide superior reactivity compared to corresponding esters, with cyclization proceeding under milder conditions and shorter reaction times [14]. The reaction typically requires 10 mol% of chiral phosphoric acid catalyst in toluene at elevated temperatures, affording spirocyclic pyrrolidines with enantiomeric excesses exceeding 90% [14].
Michael Acceptor | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|
α,β-Unsaturated Thioester | 10 | 110 | 24 | 85-92 | 88-95 |
α,β-Unsaturated Ester | 20 | 130 | 48 | 65-75 | 75-85 |
α,β-Unsaturated Amide | 15 | 120 | 36 | 70-80 | 80-88 |
Lewis acid catalysis provides an alternative approach for intramolecular aza-Michael reactions [16]. Various Lewis acids including titanium tetrachloride, zinc triflate, and indium triflate have been employed to promote cyclization reactions [16]. The choice of Lewis acid and reaction conditions can significantly impact both yield and stereoselectivity, with titanium-based systems generally providing the highest levels of diastereoselectivity [16].
The synthesis of fluorinated pyrrolidine derivatives through intramolecular aza-Michael reactions has gained attention due to their potential biological activity [17]. The reaction of aminofluorovinylsulfones leads to fluoropyrrolidines through an unexpected diastereoselective cyclization, preferentially forming anti-N-benzylpyrrolidine sulfones [17]. The resulting sulfones can be further elaborated with aldehydes to access β-substituted α-fluoroalkenyl pyrrolidines [17].
Post-functionalization strategies enable the diversification of pyrrolidinecarboxaldehyde derivatives through selective modification of preformed pyrrolidine rings [18] [19] [20]. These approaches include direct carbon-hydrogen functionalization, oxidative transformations, and transition metal-catalyzed coupling reactions [18] [19] [20].
Direct carbon-hydrogen functionalization of pyrrolidines provides access to substituted derivatives without pre-functionalization [20] [21] [22]. Palladium-catalyzed carbon-hydrogen arylation at unactivated C4 positions has been achieved using aminoquinoline amide directing groups [22] [23]. The reaction proceeds with excellent cis-selectivity and broad substrate scope, tolerating various aryl iodides including electron-poor derivatives [22] [23].
Mechanistic studies indicate that palladacycle formation is reversible and proceeds preferentially at the C4 position [22] [23]. The cis-selectivity results from strain in the trans-palladacycle, which is retained in subsequent transition states [22] [23]. The turnover-limiting step is reductive elimination, with reduced rates observed for electron-poor aryl iodides [22] [23].
Substrate | Directing Group | Aryl Iodide | Yield (%) | Cis:Trans Ratio |
---|---|---|---|---|
N-Cbz Pyrrolidine | 8-Aminoquinoline | 4-Iodotoluene | 78 | >20:1 |
N-Cbz Pyrrolidine | DMAQ | 4-Iodoanisole | 85 | >20:1 |
N-Cbz Piperidine | 8-Aminoquinoline | 2-Iodonaphthalene | 72 | >15:1 |
Metal-free direct carbon-hydrogen functionalization methods have been developed to address limitations associated with transition metal catalysis [24] [20]. A three-component reaction involving nucleophilic aromatic compounds, 9-fluorenone, and pyrrolidine provides arylated pyrrolidines with water as the only byproduct [24]. This method is regioselective and scalable, offering an environmentally benign alternative to metal-catalyzed processes [24].
Ring-closing metathesis has been employed for the synthesis of polyfunctionalized pyrrolidines from substituted 3-allyl-4-vinyl-2-oxazolidinones [25]. The metathesis reaction provides pyrrolo[1,2-c]oxazol-3-ones, which undergo subsequent diastereoselective cis-dihydroxylation to afford highly functionalized pyrrolidine derivatives [25]. Lewis acid assistance enhances the efficiency of ring-closing metathesis of chiral diallylamines, leading to enantiopure pyrrolidine derivatives in 79-93% yields under mild conditions [26].
Photocatalytic synthesis offers mild conditions for pyrrolidine functionalization through radical cascade cyclizations [27]. Visible light photocatalysis enables tandem difunctionalization of unactivated alkenes, providing azaheterocycle-fused pyrrolidines bearing trifluoromethyl and difluoromethyl functionalities [27]. The protocol involves radical cascade cyclization via tandem tri- and difluoromethylation-arylation of pendant alkenes, proceeding under transition metal-free conditions [27].
Functionalization Method | Reaction Conditions | Typical Yield (%) | Key Features |
---|---|---|---|
Pd-Catalyzed C-H Arylation | 130°C, K2CO3, PivOH | 70-85 | High cis-selectivity |
Metal-Free Arylation | Heat, neat conditions | 75-90 | Environmentally benign |
Ring-Closing Metathesis | Grubbs catalyst, DCM | 79-93 | Mild conditions |
Photocatalytic Cyclization | Visible light, rt | 65-80 | Metal-free conditions |
The comprehensive characterization of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde requires multiple analytical approaches to confirm structural identity, assess purity, and understand its physicochemical properties. This chiral aldehyde compound with molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol presents unique spectroscopic signatures that facilitate its identification and quality control [1] [2] [3].
Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, providing detailed information about both proton and carbon environments within the molecule [4] [5] [6].
The ¹H Nuclear Magnetic Resonance spectrum of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde exhibits characteristic resonances that reflect the compound's structural complexity. The aldehydic proton represents the most distinctive signal, appearing as a highly deshielded resonance in the range of 8.0-8.5 parts per million [7] [8]. This significant downfield shift results from the electron-withdrawing nature of the carbonyl oxygen, which reduces electron density around the aldehydic hydrogen [8] [9].
The α-carbon proton, positioned adjacent to the carbonyl group and bearing the methoxymethyl substituent, resonates between 4.2-4.6 parts per million [7]. This chemical shift reflects the combined deshielding effects of both the carbonyl group and the electronegative oxygen atom in the methoxymethyl substituent [10] [11].
The methoxymethyl group contributes two distinct sets of proton signals. The methoxy methyl protons (-OCH₃) appear as a sharp singlet in the range of 3.3-3.7 parts per million, while the methylene bridge protons (-CH₂O-) resonate between 3.4-3.8 parts per million [12] [13]. These chemical shifts are characteristic of protons attached to carbons bearing electronegative oxygen atoms [12].
The pyrrolidine ring protons exhibit complex multipicity patterns due to their varying chemical environments. The ring methylene protons at positions 3 and 4 typically appear between 1.8-2.2 parts per million, while those at position 5, being closer to the nitrogen atom, are more deshielded and resonate at 3.4-3.8 parts per million [14] [15].
Functional Group | Chemical Shift Range (ppm) | Multiplicity | Integration |
---|---|---|---|
Aldehyde proton (CHO) | 8.0-8.5 | Singlet | 1H |
α-Carbon proton | 4.2-4.6 | Multiplet | 1H |
Methoxy methyl (-OCH₃) | 3.3-3.7 | Singlet | 3H |
Methylene bridge (-CH₂O-) | 3.4-3.8 | Multiplet | 2H |
Pyrrolidine C-3, C-4 protons | 1.8-2.2 | Multiplet | 4H |
Pyrrolidine C-5 protons | 3.4-3.8 | Multiplet | 2H |
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with carbon resonances distributed across characteristic chemical shift ranges [6] [10] [16]. The carbonyl carbon exhibits the most downfield resonance, appearing between 160-165 parts per million, consistent with aldehyde functional groups [10] [11].
The α-carbon bearing the methoxymethyl substituent resonates in the range of 60-65 parts per million, reflecting its attachment to both the carbonyl group and the ether oxygen [10]. The methoxymethyl carbons show distinct signals: the methylene bridge carbon (-CH₂O-) appears at 70-75 parts per million, while the methoxy carbon (-OCH₃) resonates at 57-59 parts per million [12] [13].
The pyrrolidine ring carbons display characteristic chemical shifts based on their proximity to the nitrogen atom. The ring carbons at positions 3 and 4 typically resonate between 23-30 parts per million, while the carbon at position 5, being directly attached to nitrogen, appears more downfield at 46-50 parts per million [14] [17].
Infrared spectroscopy provides crucial information about the functional groups present in (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde through characteristic vibrational frequencies [18] [19] [20]. The carbonyl stretching vibration represents the most prominent feature, appearing as a strong absorption band between 1720-1740 cm⁻¹ [18] [21] [22]. This frequency range is typical for saturated aliphatic aldehydes and serves as a primary diagnostic tool [18] [23].
The aldehyde carbon-hydrogen stretching vibrations provide additional confirmation of the aldehyde functional group. These appear as weak to moderate intensity bands in two regions: 2720-2820 cm⁻¹ and 2800-2860 cm⁻¹ [24] [21] [19]. The lower frequency band at approximately 2720 cm⁻¹ is particularly diagnostic, as it represents one of the lowest wavenumber carbon-hydrogen stretches observed in organic compounds [24] [21].
The methoxy group contributes characteristic absorptions in the 2800-2860 cm⁻¹ region, appearing as weak bands that may overlap with other carbon-hydrogen stretching vibrations [25] [26]. The carbon-oxygen ether stretching vibrations manifest as strong absorptions between 1050-1150 cm⁻¹ [12] [13]. Additional features include carbon-nitrogen stretching vibrations at 1000-1250 cm⁻¹ and methylene bending vibrations at 1440-1480 cm⁻¹ [19].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Carbonyl stretch (C=O) | 1720-1740 | Strong | Aldehyde C=O |
Aldehyde C-H stretch | 2720-2820 | Weak-moderate | CHO hydrogen |
Methoxy C-H stretch | 2800-2860 | Weak | -OCH₃ group |
Aliphatic C-H stretch | 2850-3000 | Strong | General C-H |
C-O stretch (ether) | 1050-1150 | Strong | Ether linkages |
C-N stretch | 1000-1250 | Medium | Pyrrolidine ring |
Mass spectrometry analysis of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [27] [28] [29]. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the intact molecule, though this peak may exhibit low to moderate intensity due to the compound's tendency to fragment [30] [31].
Alpha-cleavage represents the predominant fragmentation pathway for aldehyde compounds, resulting in the loss of the aldehydic hydrogen to produce a prominent [M-1]⁺ peak at mass-to-charge ratio 142 [27] [28] [32]. Additional alpha-cleavage can lead to loss of the entire formyl group (-CHO), producing a fragment at mass-to-charge ratio 114 [M-29]⁺ [28] [33].
The methoxymethyl substituent undergoes characteristic neutral losses. Loss of the methoxy group (-OCH₃, 31 mass units) produces a fragment at mass-to-charge ratio 112, while loss of the entire methoxymethyl group (-CH₂OCH₃, 45 mass units) results in a fragment at mass-to-charge ratio 98 [27] [29]. The pyrrolidine ring can also fragment to produce characteristic ions, with a prominent peak often observed at mass-to-charge ratio 70 [27].
McLafferty rearrangement may occur if appropriate gamma-hydrogen atoms are present, leading to characteristic rearrangement products [27] [34] [35]. This process involves a six-membered transition state and can provide additional structural information about the compound [27] [34].
While direct crystallographic data for (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde was not identified in the current literature, structural studies of related pyrrolidine derivatives provide insights into expected crystallographic behavior [36] [37] [38]. Similar compounds typically crystallize in common space groups with characteristic intermolecular interactions governing their solid-state structures [38] [39].
The molecular geometry of pyrrolidine-containing compounds often exhibits envelope or twisted conformations for the five-membered ring [37] [38]. The methoxymethyl substituent introduces additional conformational flexibility, potentially leading to multiple conformational isomers in the crystal lattice [38] [39].
Intermolecular hydrogen bonding plays a crucial role in crystal packing for compounds containing carbonyl groups and ether functionalities [36] [37]. The aldehydic hydrogen can participate in weak carbon-hydrogen to oxygen interactions, while the ether oxygen atoms serve as hydrogen bond acceptors [36] [38]. These interactions contribute to the formation of three-dimensional supramolecular networks that stabilize the crystal structure [38].
The chiral nature of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde influences its crystallization behavior, as enantiomerically pure compounds often exhibit different packing arrangements compared to racemic mixtures [37] [38]. Chiral recognition in the solid state can lead to preferential formation of homochiral assemblies through directional intermolecular interactions [38].
Crystal density calculations for similar pyrrolidine derivatives suggest typical values in the range of 1.1-1.3 g/cm³, consistent with organic compounds containing nitrogen and oxygen heteroatoms [38] [39]. The molecular volume and packing efficiency depend on the specific conformational arrangements adopted in the crystal lattice [38].
Gas chromatography represents the primary method for purity assessment of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, providing quantitative determination of impurities and enantiomeric excess [40] [41] [42]. Commercial specifications typically require purity levels of 96.0-99.0% as determined by gas chromatography with flame ionization detection [40] [43] [41].
The analytical method employs helium as carrier gas with temperature programming to achieve optimal separation of the target compound from potential impurities [44] [45]. Typical analysis times range from 15-30 minutes, depending on the specific column and temperature program employed [43] [41]. The compound's volatility and thermal stability make it well-suited for gas chromatographic analysis [40] [43].
Chiral gas chromatography using appropriate chiral stationary phases enables determination of enantiomeric purity [40] [42]. This technique is particularly important for ensuring the stereochemical integrity of the (S)-enantiomer, as optical purity directly impacts the compound's utility in asymmetric synthesis applications [46] [40].
High Performance Liquid Chromatography provides an alternative approach for purity assessment, particularly useful for compounds that may be thermally labile or difficult to volatilize [44] [47] [48]. Typical mobile phase systems employ acetonitrile-water gradients with ultraviolet detection at 254 nanometers [47] [48].
The method offers advantages for analysis of polar impurities and degradation products that may not be readily detected by gas chromatography [47] [48]. Analysis times typically range from 20-45 minutes, with purity specifications of 95.0-99.5% commonly achieved [47] [48].
Chiral High Performance Liquid Chromatography using chiral stationary phases enables direct determination of enantiomeric composition [47] [48]. This approach provides complementary information to chiral gas chromatography and may offer improved resolution for certain impurity profiles [47] [48].
Thin Layer Chromatography serves as a rapid qualitative assessment tool, employing ethyl acetate-petroleum ether mobile phases with ultraviolet visualization or ninhydrin staining for detection [44] [47]. While not quantitative, this method provides valuable information about compound purity and the presence of major impurities [44] [47].
Capillary Electrophoresis represents an emerging technique for the analysis of charged derivatives of the compound [47]. When combined with appropriate derivatization procedures, this method can provide high-resolution separation and quantitative analysis with analysis times of 10-25 minutes [47].
Analytical Method | Detection | Typical Purity Range (%) | Analysis Time (min) | Advantages |
---|---|---|---|---|
Gas Chromatography | FID | 96.0-99.0 | 15-30 | High precision, enantiomeric analysis |
HPLC | UV (254 nm) | 95.0-99.5 | 20-45 | Polar impurities, thermal stability |
Thin Layer Chromatography | UV/Ninhydrin | Qualitative | 30-60 | Rapid screening, visual assessment |
Capillary Electrophoresis | UV | 95.0-99.0 | 10-25 | High resolution, small sample volumes |